molecular formula C8H9BrClN B13463866 3-bromo-2-chloro-N,N-dimethylaniline

3-bromo-2-chloro-N,N-dimethylaniline

Cat. No.: B13463866
M. Wt: 234.52 g/mol
InChI Key: XVIMYDPCUZCABI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a dimethylamino group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the bromination of 2-chloro-N,N-dimethylaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N,N-dimethylaniline depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, affecting their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-N,N-dimethylaniline: Similar structure but lacks the bromine atom.

    3-Chloro-N,N-dimethylaniline: Similar structure but lacks the bromine atom and has the chlorine atom in a different position.

Uniqueness

3-Bromo-2-chloro-N,N-dimethylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct properties and applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

3-bromo-2-chloro-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrClN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3

InChI Key

XVIMYDPCUZCABI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

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